tertiary-Butyloxycarbonyl-valyl-prolyl-arginyl-7-amino-4-methylcoumarin
Description
Significance of Fluorogenic Peptide Substrates in Enzymology
Fluorogenic substrates are specialized molecules designed to report enzymatic activity through changes in fluorescence. They are crucial for detecting and quantifying enzyme activity with high sensitivity and specificity, making them widely applicable in enzyme kinetics studies, inhibitor screening, and the monitoring of cellular processes scbt.comcymitquimica.com. The principle behind these substrates typically involves a peptide sequence recognized and cleaved by a specific enzyme, which in turn releases a fluorophore. This release leads to a detectable increase in fluorescence, allowing for real-time monitoring of reactions bpsbioscience.commdpi.comrsc.org.
The advantages of using fluorogenic assays are numerous. They offer greater sensitivity compared to colorimetric methods, enabling the detection of low enzyme concentrations or activities scbt.comrsc.org. Furthermore, their ability to be monitored continuously allows for detailed kinetic analysis, including the determination of parameters such as Km and kcat mdpi.comnih.gov. The development of these substrates has also facilitated high-throughput screening (HTS) in drug discovery, as they can be easily miniaturized and adapted for automated systems scbt.comrsc.org. Common fluorophores used in these substrates include 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC), which are typically non-fluorescent when conjugated to a peptide but become highly fluorescent upon enzymatic cleavage iris-biotech.deechelon-inc.com.
Overview of Boc-Val-Pro-Arg-MCA as a Research Tool
Boc-Val-Pro-Arg-MCA (N-tert-butyloxycarbonyl-L-valyl-L-prolyl-L-arginine coupled to 7-amino-4-methylcoumarin) is a well-established synthetic peptide substrate specifically designed for the sensitive detection of trypsin-like serine proteases medchemexpress.comtargetmol.comchemicalbook.com. Its primary application lies in assaying the activity of alpha-thrombin, a critical enzyme in the blood coagulation cascade fishersci.comnih.govsigmaaldrich.comaatbio.comadipogen.com. The substrate is also recognized and hydrolyzed by the thrombin-staphylocoagulase complex, as well as other proteases, including trypsin, human kallikrein 5 and 8, tryptase from rat mast cells, Kex2 endoprotease, acrosin, and spermosin medchemexpress.comaatbio.comadipogen.comsigmaaldrich.comavantorsciences.combachem.comaatbio.comxabiolite.cnpnas.org.
Upon enzymatic cleavage of the peptide bond, the non-fluorescent Boc-Val-Pro-Arg moiety is released from the 7-amino-4-methylcoumarin (AMC) fluorophore. The liberated AMC then exhibits fluorescence, typically with excitation wavelengths around 360-380 nm and emission wavelengths between 440-460 nm, allowing for quantitative measurement of protease activity aatbio.comadipogen.comaatbio.com. For alpha-thrombin, kinetic studies have reported Km values around 21 µM and kcat values of approximately 105 s⁻¹ aatbio.comadipogen.combachem.comaatbio.comxabiolite.cn. Beyond its direct enzymatic assays, Boc-Val-Pro-Arg-MCA has also found utility in the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA) aatbio.comadipogen.comaatbio.comxabiolite.cn and has been used in the indirect determination of coagulation factor III avantorsciences.combachem.comfishersci.com. Furthermore, its structure makes it a valuable building block in peptide synthesis for developing research tools and potential therapeutic agents chemimpex.com.
Historical Context of its Development and Initial Applications
The development of Boc-Val-Pro-Arg-MCA as a fluorogenic substrate is rooted in early research aimed at creating sensitive tools for enzyme characterization. In 1977, Morita and colleagues synthesized and tested twenty different peptide-4-methylcoumarin amides (MCA) as potential substrates for various proteases, including alpha-thrombin, factor Xa, kallikreins, urokinase, and plasmin nih.govpeptide.co.jp. This research identified Boc-Val-Pro-Arg-MCA as a specific substrate for alpha-thrombin, demonstrating its resistance to plasmin nih.gov. This work was foundational in establishing the utility of MCA-conjugated peptides for fluorometric enzyme assays and contributed to the broader field of developing selective and sensitive protease substrates mdpi.comiris-biotech.de. The systematic investigation of peptide sequences linked to fluorophores like AMC provided researchers with a powerful means to dissect protease function and specificity, paving the way for numerous subsequent applications in biochemical research and diagnostics.
Compound List:
Boc-Val-Pro-Arg-MCA
7-amino-4-methylcoumarin (AMC)
Alpha-thrombin
Thrombin-staphylocoagulase complex
Trypsin
Human kallikrein 8
Kallikrein 5
Kallikrein 8
Tryptase from rat mast cells
Kex2 endoprotease (kexin)
Acrosin
Spermosin
Factor Xa
Urokinase
Plasmin
Methicillin-resistant Staphylococcus aureus (MRSA)
Coagulation factor III
Structure
2D Structure
Properties
CAS No. |
65147-04-8 |
|---|---|
Molecular Formula |
C31H45N7O7 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H45N7O7/c1-17(2)25(36-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)37-26(40)21(9-7-13-34-29(32)33)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25,35H,7-10,13-14H2,1-6H3,(H,36,43)(H4,32,33,34)(H,37,40,41)/t21-,22-,25-/m0/s1 |
InChI Key |
JEOIUGLPMJAHBL-HWBMXIPRSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Synonyms |
BOC-Val-Pro-Arg-7-amido-4-methylcoumarin Boc-Val-Pro-Arg-MCA BVPAM tertiary-butyloxycarbonyl-valyl-prolyl-arginyl-7-amino-4-methylcoumarin |
Origin of Product |
United States |
Mechanistic Principles of Boc Val Pro Arg Mca Hydrolysis and Fluorescence
Enzymatic Cleavage Mechanism and Fluorophore Release
The fundamental mechanism by which Boc-Val-Pro-Arg-MCA functions relies on the specific recognition and hydrolysis of a peptide bond by target proteases. Proteases, a diverse class of enzymes, catalyze the breakdown of proteins and peptides by cleaving peptide bonds. In the case of Boc-Val-Pro-Arg-MCA, the critical cleavage event occurs at the peptide bond located between the C-terminal Arginine (Arg) residue and the 7-amino-4-methylcoumarin (B1665955) (MCA) fluorophore medchemexpress.comnih.gov.
Upon binding to the protease's active site, the enzyme facilitates the hydrolysis of this specific Arg-MCA bond. This enzymatic action liberates the MCA moiety from the peptide chain medchemexpress.com. In some substrate designs, the fluorophore is initially quenched by an adjacent quencher molecule, forming a FRET (Förster Resonance Energy Transfer) pair. Cleavage disrupts this proximity, allowing the fluorophore to emit fluorescence. While Boc-Val-Pro-Arg-MCA itself is primarily described by the release of a fluorescent signal, the principle of signal generation through cleavage remains consistent ubpbio.comnih.govrndsystems.com. The free MCA fluorophore then exhibits fluorescence when excited by specific wavelengths, providing a direct readout of protease activity medchemexpress.com.
This substrate is particularly recognized for its utility with serine proteases, including thrombin, trypsin, and various trypsin-like enzymes, due to the presence of Arginine at the P1 position, which is a common recognition motif for these proteases bachem.comechelon-inc.comuniprot.orgavantorsciences.comfishersci.comnih.govmedchemexpress.com.
Spectroscopic Basis of Fluorescence Detection (Excitation/Emission)
The detection of protease activity using Boc-Val-Pro-Arg-MCA is predicated on the distinct spectroscopic properties of the released 7-amino-4-methylcoumarin (MCA) fluorophore. MCA, and its related coumarin (B35378) derivatives like 7-amino-4-methylcoumarin (AMC), are known for their fluorescent characteristics, allowing for sensitive detection of enzymatic cleavage.
The process involves exciting the fluorophore with light of a specific wavelength, causing it to transition to an excited state. As the fluorophore returns to its ground state, it emits light at a longer wavelength, a phenomenon known as fluorescence. The specific excitation and emission wavelengths are critical for assay design and signal detection. While values can vary slightly depending on the specific coumarin derivative and assay conditions, general ranges are well-established.
| Fluorophore Moiety | Excitation Wavelength (nm) | Emission Wavelength (nm) | References |
| MCA (7-Methoxycoumarin-4-acetic acid) | 322 | 381 | aatbio.com |
| Mca ((7-Methoxycoumarin-4-yl)acetyl) | 325 | 392 | bachem.com |
| Mca (in quenched systems) | 320 | 405 | ubpbio.com |
| MCA (as donor) | 325 | 420 | nih.gov |
| AMC (7-amino-4-methylcoumarin) | 380 | 440 | biosynth.com |
| AMC | 380 | 460 | |
| Boc-Val-Pro-Arg-MCA | 380 | 450 | medchemexpress.com |
The increase in fluorescence intensity, measured at the emission wavelength following excitation, directly correlates with the amount of MCA released and, consequently, the activity of the protease. This allows for quantitative analysis of enzymatic reactions in real-time or endpoint assays medchemexpress.com.
Structural Basis of Protease-Substrate Recognition
For Boc-Val-Pro-Arg-MCA, the key structural features contributing to its recognition are:
Arginine (Arg) at the P1 position: This basic amino acid is a critical determinant for cleavage by many serine proteases. Proteases like thrombin and trypsin exhibit a strong preference for cleaving peptide bonds C-terminal to Arginine residues bachem.comechelon-inc.comuniprot.orgpeakproteins.comexpasy.org. The presence of Arg at P1 in Boc-Val-Pro-Arg-MCA makes it a suitable substrate for these enzymes.
Proline (Pro) at the P2 position: The Proline residue at the P2 position can influence substrate binding and cleavage efficiency. Proline's unique cyclic structure can affect the conformation of the peptide chain, and its presence is known to be important for the recognition by certain proteases, including thrombin bachem.comexpasy.org.
Boc Protecting Group: The N-terminal tert-butyloxycarbonyl (Boc) group serves as a common protecting group in peptide synthesis. While primarily serving a synthetic role, it can also influence the substrate's interaction with the enzyme, potentially affecting stability or binding, although its specific role in recognition is secondary to the peptide sequence itself.
The combination of this specific peptide sequence (Val-Pro-Arg) and the fluorogenic tag (MCA) allows Boc-Val-Pro-Arg-MCA to serve as a highly effective tool for monitoring the activity of proteases that recognize these structural motifs.
Compound List
Boc-Val-Pro-Arg-MCA
7-amino-4-methylcoumarin (MCA/AMC)
Methodological Frameworks for Protease Activity Assays Utilizing Boc Val Pro Arg Mca
General Principles of Fluorometric Assay Setup
A successful fluorometric assay using Boc-Val-Pro-Arg-MCA hinges on the careful optimization of several key parameters to ensure accurate and reproducible results. These include the composition of the reaction buffer, the conditions of incubation, and the method of data acquisition and analysis.
Reaction Buffer Composition and Optimization
The composition of the reaction buffer is critical as it directly influences enzyme activity. Key components of the buffer that require optimization include pH, the type of buffering agent, and the presence of any necessary cofactors or additives.
The pH of the reaction buffer must be optimized to match the optimal pH for the activity of the protease being studied. For many trypsin-like serine proteases, this is typically in the neutral to slightly alkaline range. Common buffering agents used in assays with Boc-Val-Pro-Arg-MCA include:
Tris-HCl: A widely used buffer, often at a concentration of 50 mM and a pH of around 8.0. medchemexpress.com
HEPES: Another common buffer, particularly useful for maintaining pH in the presence of dissolved CO2.
Sodium Phosphate: Used in some protocols, for example, a 0.1 M NaH2PO4 buffer at pH 8.0 has been used for kallikrein 5 assays.
In addition to the buffering agent, other components may be included to enhance enzyme stability or activity. These can include salts like NaCl (often at 100-150 mM) and cofactors such as CaCl2 (typically 1-5 mM), which is important for the activity of some proteases. nih.gov It is also common to include a small percentage of a non-ionic detergent like Tween-20 (e.g., 0.01%) to prevent aggregation and non-specific binding. nih.gov
Optimization of the buffer composition is typically achieved by systematically varying the pH and the concentration of each component while measuring the initial reaction velocity. This allows for the determination of the conditions that yield the highest enzymatic activity.
Incubation Conditions (Temperature, Time)
The temperature and duration of the incubation period are crucial for obtaining reliable kinetic data.
Temperature: The optimal temperature for a protease assay is enzyme-dependent. While many assays are conducted at room temperature (around 25°C) or physiological temperature (37°C), some protocols may specify different temperatures. researchgate.netbiocompare.com For instance, one protocol for a trypsin activity assay suggests an incubation temperature of 55°C. medchemexpress.com It is essential to maintain a constant and accurately controlled temperature throughout the experiment, as temperature fluctuations can significantly affect the reaction rate.
Time: The incubation time should be chosen to ensure that the reaction velocity is measured during the initial linear phase. This means that the substrate concentration does not become a limiting factor, and the product accumulation is directly proportional to time. In a study monitoring the hydrolysis of Boc-Val-Pro-Arg-MCA by proteases in human oral mucosal cells, the reaction was monitored for up to 120 minutes, showing a time-dependent increase in substrate hydrolysis. researchgate.net For kinetic analysis, it is often preferable to use shorter incubation times and continuous monitoring to accurately determine the initial rate. In some endpoint assays, the reaction is stopped after a fixed time, for example, 10 minutes, by adding a stopping agent. medchemexpress.com
Data Acquisition and Analysis via Spectrofluorometry
The cleavage of Boc-Val-Pro-Arg-MCA is monitored by detecting the fluorescence of the released AMC. This is achieved using a spectrofluorometer or a fluorescence microplate reader.
The instrument is set to the optimal excitation and emission wavelengths for AMC. The excitation maximum for AMC is typically around 360-380 nm, and the emission maximum is in the range of 440-470 nm. medchemexpress.comaatbio.com
Data is collected by measuring the increase in fluorescence intensity over time. This data can be used to calculate the initial velocity of the reaction. The fluorescence intensity is converted to the concentration of the product (AMC) by using a standard curve generated with known concentrations of free AMC. The initial velocity is then determined from the slope of the linear portion of the plot of product concentration versus time.
Quantitative Enzyme Kinetic Analysis
Quantitative analysis of enzyme kinetics provides valuable insights into the catalytic efficiency of a protease and its affinity for a particular substrate. For assays utilizing Boc-Val-Pro-Arg-MCA, this involves determining key kinetic parameters.
Determination of Michaelis-Menten Parameters (Km, kcat)
The Michaelis-Menten model is a fundamental concept in enzyme kinetics. The two key parameters derived from this model are the Michaelis constant (Km) and the catalytic constant (kcat).
Km (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme; a lower Km value indicates a higher affinity.
kcat (Catalytic Constant): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
To determine these parameters, a series of experiments are conducted where the initial reaction velocity is measured at various concentrations of the Boc-Val-Pro-Arg-MCA substrate, while the enzyme concentration is kept constant. The resulting data of velocity versus substrate concentration is then fitted to the Michaelis-Menten equation.
Below is a table summarizing the reported kinetic parameters for the hydrolysis of Boc-Val-Pro-Arg-MCA by different proteases.
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| α-Thrombin | 21 | 105 | 5.0 x 10⁶ |
| α-Thrombin-Staphylocoagulase Complex | 25 | 89 | 3.56 x 10⁶ |
Lineweaver-Burk and Other Kinetic Plotting Methods
While non-linear regression analysis of the Michaelis-Menten plot is now common, linear plotting methods have historically been used to determine Km and Vmax. The most well-known of these is the Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation.
In a Lineweaver-Burk plot, the reciprocal of the reaction velocity (1/V) is plotted against the reciprocal of the substrate concentration (1/[S]). This linearization of the data allows for the determination of Km and Vmax from the intercepts and the slope of the resulting straight line:
The y-intercept is equal to 1/Vmax.
The x-intercept is equal to -1/Km.
The slope is equal to Km/Vmax.
While the Lineweaver-Burk plot is a useful graphical representation, it can be sensitive to errors in the data, particularly at low substrate concentrations. Other linear plotting methods, such as the Hanes-Woolf plot ([S]/V vs. [S]) and the Eadie-Hofstee plot (V vs. V/[S]), can also be used for the analysis of kinetic data from Boc-Val-Pro-Arg-MCA assays.
Steady-State and Pre-Steady-State Kinetics
Steady-State Kinetics:
Steady-state kinetic analysis is fundamental to characterizing the efficiency and specificity of an enzyme for its substrate. For proteases, the use of fluorogenic substrates like Boc-Val-Pro-Arg-MCA allows for continuous monitoring of product formation, which simplifies the determination of key kinetic parameters. The Michaelis-Menten model is commonly applied to analyze the relationship between the initial velocity of the reaction and the substrate concentration. From this analysis, the Michaelis constant (K_m) and the catalytic rate constant (k_cat) can be determined. The K_m value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and a lower K_m indicates a higher affinity of the enzyme for the substrate. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency.
Boc-Val-Pro-Arg-MCA has been utilized to determine the steady-state kinetic constants for various proteases. For instance, it is a well-established substrate for thrombin. The kinetic parameters for the hydrolysis of a similar substrate, Boc-Val-Pro-Arg-AFC, by α-thrombin have been reported to be a K_m of 21 µM and a k_cat of 109 s⁻¹ echelon-inc.com. For the thrombin-staphylocoagulase complex, the K_m was found to be 25 µM with a k_cat of 89 s⁻¹ echelon-inc.com. These values provide a quantitative measure of the efficiency with which these enzymes cleave the substrate.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (µM⁻¹s⁻¹) |
|---|---|---|---|---|
| α-Thrombin | Boc-Val-Pro-Arg-AFC | 21 | 109 | 5.19 |
| Thrombin-Staphylocoagulase Complex | Boc-Val-Pro-Arg-AFC | 25 | 89 | 3.56 |
Pre-Steady-State Kinetics:
Pre-steady-state kinetic analysis focuses on the initial moments of the enzymatic reaction, before the concentration of the enzyme-substrate complex reaches a steady state. This approach can provide insights into the individual steps of the catalytic mechanism, such as substrate binding and the chemical cleavage step. Techniques like stopped-flow spectroscopy are often employed to monitor the rapid changes that occur in the pre-steady-state phase.
High-Throughput Screening (HTS) Methodologies
The fluorogenic nature of Boc-Val-Pro-Arg-MCA makes it highly suitable for high-throughput screening (HTS) of protease inhibitors. HTS assays are designed to rapidly test large numbers of compounds to identify potential drug candidates.
Microplate-Based Assay Adaptations
Assays utilizing Boc-Val-Pro-Arg-MCA are readily adapted to microplate formats, such as 96-, 384-, or even 1536-well plates. This miniaturization allows for the simultaneous screening of thousands of compounds while minimizing reagent consumption. The reaction is initiated by adding the substrate to wells containing the target protease and the test compounds. The increase in fluorescence over time, corresponding to the cleavage of the MCA group, is monitored using a microplate reader. The rate of the reaction in the presence of each compound is compared to a control reaction without any inhibitor to determine the extent of inhibition.
Automation in Screening Protocols
To handle the large number of samples in HTS, automation is crucial. Liquid handling robots can be used to dispense the enzyme, substrate, and test compounds into the microplates with high precision and speed. These automated systems ensure reproducibility and reduce the potential for human error. The entire process, from plate preparation to fluorescence reading and data analysis, can be integrated into a fully automated workflow, enabling the screening of vast compound libraries in a short period.
Specialized Assay Formats
Beyond standard kinetic and HTS assays, Boc-Val-Pro-Arg-MCA can be employed in more specialized formats to investigate protease activity in different biological contexts.
Cell-Free Enzymatic Assays
In cell-free enzymatic assays, the activity of a purified or recombinant protease is measured in a controlled, in vitro environment. A typical protocol involves preparing a reaction buffer containing the protease of interest. The reaction is initiated by the addition of Boc-Val-Pro-Arg-MCA, and the fluorescence is measured over time. These assays are essential for determining the intrinsic activity of a protease and for characterizing the potency and mechanism of action of inhibitors.
For example, a cell-free assay for trypsin activity can be performed by incubating purified trypsin with Boc-Val-Pro-Arg-MCA in a suitable buffer, and the reaction can be stopped at a specific time point before measuring the fluorescence. nih.gov
Cell-Based Protease Activity Measurements
Measuring protease activity within a cellular context can provide more biologically relevant information. Boc-Val-Pro-Arg-MCA can be used to measure the activity of proteases in cell lysates or homogenates. In this approach, cells are first lysed to release their intracellular contents, including proteases. The lysate is then incubated with the substrate, and the resulting fluorescence is measured. This method allows for the assessment of endogenous protease activity in different cell types or under various experimental conditions.
One study utilized Boc-Val-Pro-Arg-MCA to measure protease activity in human oral mucosal cell homogenates. researchgate.net The rate of substrate hydrolysis was found to be dependent on both time and the concentration of the cell homogenate, demonstrating the feasibility of using this substrate to quantify protease activity in complex biological samples. researchgate.net
| Sample Type | Substrate Concentration (µM) | Incubation Time (min) | Observation |
|---|---|---|---|
| Human Oral Mucosal Cell Homogenate | 1.6 - 12.8 | up to 120 | Time- and concentration-dependent increase in substrate hydrolysis |
Microfluidic Assay Integration
The integration of Boc-Val-Pro-Arg-MCA into microfluidic platforms represents a significant advancement in the study of protease activity, offering enhanced sensitivity, reduced sample and reagent consumption, and the potential for high-throughput analysis. These miniaturized systems allow for precise control over experimental conditions, making them ideal for detailed kinetic studies and the analysis of enzymatic activity in complex biological samples. The inherent properties of Boc-Val-Pro-Arg-MCA, such as its specificity for trypsin-like serine proteases and its fluorogenic nature, make it a well-suited substrate for various microfluidic assay designs, including both continuous-flow and droplet-based systems.
The primary advantage of using microfluidic devices is the ability to work with picoliter to nanoliter volumes, which drastically reduces the amount of expensive reagents and precious biological samples required. Furthermore, the small dimensions of microchannels lead to laminar flow, enabling predictable concentration gradients and reaction times. This level of control is particularly beneficial for kinetic analysis of enzymes like thrombin and kallikrein. The high surface-area-to-volume ratio in microfluidic channels also facilitates rapid thermal and chemical diffusion, leading to faster reaction times and higher throughput compared to conventional plate-based assays.
Research Findings in Microfluidic Systems
A notable application of Boc-Val-Pro-Arg-MCA in a microfluidic context is the investigation of thrombin activity within whole blood clots under flow conditions. In one such study, a continuous-flow microfluidic device was used to mimic the physiological environment of blood vessels. nih.gov Whole blood was clotted on a collagen/tissue factor surface within the microchannel, and subsequently, a solution of Boc-Val-Pro-Arg-MCA was perfused through the clot. nih.gov This setup allowed for the real-time measurement of thrombin activity that remained sequestered within the fibrin mesh of the clot. nih.gov
The study utilized a start/stop cycling flow assay, where the substrate was introduced, and the flow was periodically halted to allow for the enzymatic reaction to occur and the fluorescent signal from the cleaved 7-amino-4-methylcoumarin (B1665955) (AMC) to be detected. nih.gov This innovative approach demonstrated that significant thrombin activity is retained within the clot, a finding that is crucial for understanding the mechanisms of thrombosis and hemostasis. The kinetics of Boc-Val-Pro-Arg-MCA conversion were monitored at regular intervals, revealing consistent thrombin activity over multiple cycles. nih.gov This research highlights the utility of integrating this fluorogenic substrate into microfluidic systems to probe enzymatic processes in a more physiologically relevant context than is possible with traditional bulk assays.
While detailed research on the use of Boc-Val-Pro-Arg-MCA in droplet-based microfluidics is less prevalent in the available literature, this platform holds immense promise. Droplet-based systems encapsulate individual reactions in picoliter-sized aqueous droplets suspended in an immiscible oil phase. This compartmentalization would allow for millions of individual protease activity assays to be performed simultaneously, making it an ideal platform for high-throughput screening of enzyme inhibitors or for single-cell analysis of protease secretion. The combination of Boc-Val-Pro-Arg-MCA's reliable fluorogenic response with the massive parallelism of droplet microfluidics could enable the rapid identification of novel therapeutic agents targeting proteases like thrombin or kallikrein.
The table below summarizes the key findings and parameters from studies utilizing Boc-Val-Pro-Arg-MCA in microfluidic systems.
| Enzyme | Microfluidic Platform | Key Parameters | Detailed Research Findings |
| Thrombin | Continuous-flow microfluidic device with collagen/tissue factor-coated surfaces | Shear rate: 100 s⁻¹ (venous) and 1000 s⁻¹ (arterial); Substrate Concentration: 70 µM; Detection: Fluorescence microscopy (Ex: 380 nm, Em: 460 nm) | Successfully measured non-elutable thrombin activity within whole blood clots. The start/stop flow cycling method allowed for kinetic analysis of the entrapped enzyme, demonstrating sustained activity over extended periods. nih.gov |
Interactive Data Table
| Enzyme | Microfluidic Platform | Key Parameters | Detailed Research Findings |
|---|---|---|---|
| Thrombin | Continuous-flow microfluidic device with collagen/tissue factor-coated surfaces | Shear rate: 100 s⁻¹ (venous) and 1000 s⁻¹ (arterial); Substrate Concentration: 70 µM; Detection: Fluorescence microscopy (Ex: 380 nm, Em: 460 nm) | Successfully measured non-elutable thrombin activity within whole blood clots. The start/stop flow cycling method allowed for kinetic analysis of the entrapped enzyme, demonstrating sustained activity over extended periods. nih.gov |
Substrate Specificity and Characterization of Target Proteases for Boc Val Pro Arg Mca
Serine Proteases
Thrombin and Coagulation Pathway Enzymes
Boc-Val-Pro-Arg-MCA is a synthetic, fluorogenic peptide substrate widely utilized for the characterization of various serine proteases, particularly those involved in the blood coagulation cascade. Its sequence, Val-Pro-Arg, is recognized and cleaved by enzymes with trypsin-like specificity, which preferentially cleave peptide bonds C-terminal to arginine residues. Upon cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released, allowing for a direct and sensitive measurement of enzymatic activity.
Boc-Val-Pro-Arg-MCA is recognized as a specific and highly sensitive substrate for alpha-thrombin (α-thrombin), a critical serine protease in the final stages of the coagulation cascade that converts fibrinogen to fibrin. nih.govpeptanova.de The interaction between α-thrombin and this substrate has been well-characterized, with multiple studies reporting consistent kinetic parameters. The Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum, is consistently reported to be 21 μM. aatbio.comfishersci.combachem.com The catalytic rate constant (kcat) has been reported in the range of 105 s⁻¹ to 109 s⁻¹, demonstrating efficient hydrolysis of the substrate by the enzyme. aatbio.com
Kinetic Parameters for α-Thrombin with Boc-Val-Pro-Arg-MCA
| Kinetic Parameter | Reported Value |
| Kₘ (Michaelis constant) | 21 μM |
| kcat (Catalytic rate constant) | 105 - 109 s⁻¹ |
In addition to its activity with free α-thrombin, Boc-Val-Pro-Arg-MCA also serves as an effective substrate for the thrombin-staphylocoagulase complex. nih.gov This complex is formed when staphylocoagulase, an extracellular protein produced by Staphylococcus aureus, binds non-proteolytically to prothrombin or thrombin. This binding induces a conformational change that exposes the active site, allowing the complex to cleave fibrinogen without the typical proteolytic activation of prothrombin. Research has established the kinetic parameters for the hydrolysis of Boc-Val-Pro-Arg-MCA by this complex. The reported Kₘ value is 25 μM, and the kcat value is 89 s⁻¹. aatbio.com These values indicate that the substrate is also efficiently processed by the thrombin-staphylocoagulase complex, though with slightly different kinetics compared to free α-thrombin.
Kinetic Parameters for Thrombin-Staphylocoagulase Complex with Boc-Val-Pro-Arg-MCA
| Kinetic Parameter | Reported Value |
| Kₘ (Michaelis constant) | 25 μM |
| kcat (Catalytic rate constant) | 89 s⁻¹ |
Factor Xa is another crucial serine protease in the coagulation cascade, responsible for the activation of prothrombin to thrombin. While fluorogenic substrates containing an arginine-MCA terminus have been developed for Factor Xa, the specific sequence of Boc-Val-Pro-Arg-MCA is not optimal for this enzyme. sigmaaldrich.com Studies on the substrate specificity of Factor Xa have shown that it exhibits a preference for glycine (B1666218) at the P2 position (the amino acid preceding the cleavage site) and has broad specificity at the P3 position, but with a notable aversion to proline at this site. Given that Boc-Val-Pro-Arg-MCA contains a proline residue at the P2 position, its hydrolysis by Factor Xa is significantly less efficient compared to its hydrolysis by thrombin.
Kallikreins and Related Peptidases
Human kallikrein 8 (hK8), also known as neuropsin, is a member of the human kallikrein family of serine proteases. It exhibits trypsin-like activity, with a demonstrated preference for cleaving substrates after arginine residues over lysine (B10760008) residues. nih.gov Consistent with this specificity, Boc-Val-Pro-Arg-MCA has been identified and utilized as a synthetic substrate for hK8. nih.govsigmaaldrich.com The activity of recombinant human hK8 is routinely measured by its ability to cleave this fluorogenic peptide. rndsystems.com For instance, the specific activity of one preparation of recombinant hK8 was determined to be greater than 500 pmol/min/µg using Boc-Val-Pro-Arg-MCA as the substrate. rndsystems.com This demonstrates that the substrate is efficiently recognized and cleaved by hK8, making it a valuable tool for assaying the enzyme's proteolytic activity in research settings. rndsystems.combiocompare.com
Human Kallikrein 5 (hK5) Substrate Activity
Boc-Val-Pro-Arg-MCA serves as a substrate for human kallikrein 5 (hK5) and the related human kallikrein 8 (hK8). bachem.comadipogen.com The utility of this compound in protease activity assays is linked to the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage, which can be monitored spectrophotometrically. adipogen.com While detailed kinetic constants (Km and kcat) for the hydrolysis of Boc-Val-Pro-Arg-MCA by hK5 are not extensively detailed in the provided research, the enzyme is known to have trypsin-like activity with a pronounced preference for cleaving after arginine (Arg) residues at the P1 position. adipogen.com This inherent specificity for arginine supports the use of Boc-Val-Pro-Arg-MCA as a tool for measuring its activity. bachem.comadipogen.com
Plasma, Pancreatic, and Urinary Kallikrein Interactions
While Boc-Val-Pro-Arg-MCA is established as a substrate for the kallikrein family, specific kinetic studies detailing its interaction with plasma, pancreatic, and urinary kallikreins are not extensively documented in the available literature. However, the substrate preferences of these enzymes provide context for potential interactions. Porcine pancreatic kallikrein, for instance, has been studied using Nα-substituted L-arginine 4-nitroanilides, demonstrating its affinity for arginine-containing substrates. Similarly, studies on horse urinary kallikrein show it is catalytically active on synthetic substrates, albeit less efficient than trypsin. nih.gov The common thread among these kallikreins is their trypsin-like specificity, primarily cleaving peptide bonds C-terminal to arginine residues. This fundamental characteristic suggests that Boc-Val-Pro-Arg-MCA, with arginine in the P1 position, is a suitable substrate for assessing the general activity of these related proteases.
Matriptase and Epidermal Proteases
Direct enzymatic data on the cleavage of Boc-Val-Pro-Arg-MCA by matriptase or other specific epidermal proteases is limited. However, insights can be drawn from studies on the substrate specificity of these enzymes. Matriptase, a type II transmembrane serine protease, exhibits a distinct preference for arginine at the P1 position. nih.gov Further research using internally quenched fluorogenic peptides revealed that matriptase is highly discriminating, favoring arginine residues at the P2, P3, and P4 positions as well. nih.gov Given that Boc-Val-Pro-Arg-MCA contains the preferred arginine at P1 but has proline at P2, it may not be an optimal substrate compared to sequences with arginine at multiple positions. Nevertheless, its P1 arginine makes it a potential substrate for assessing matriptase activity, though its efficiency may be lower than that of custom-designed peptides.
Trypsin and Trypsin-Like Proteases
Boc-Val-Pro-Arg-MCA is widely recognized as a sensitive, fluorogenic substrate for measuring the activity of trypsin and various trypsin-like serine proteases. targetmol.commedchemexpress.com Its design, featuring an arginine residue at the cleavage site, aligns perfectly with the primary specificity of trypsin, which preferentially cleaves peptide chains at the carboxyl side of lysine or arginine residues. The substrate is also effectively hydrolyzed by other trypsin-like enzymes, including α-thrombin and the α-thrombin-staphylocoagulase complex. bachem.comadipogen.comaatbio.com Furthermore, it is cleaved by acrosin and spermosin, two trypsin-like enzymes found in the sperm of the ascidian Halocynthia roretzi. bachem.com The cleavage of the substrate liberates the highly fluorescent AMC group, allowing for sensitive detection of proteolytic activity. targetmol.commedchemexpress.com
| Enzyme | Km (μM) | kcat (s-1) |
|---|---|---|
| α-Thrombin | 21 | 109 |
| α-Thrombin-Staphylocoagulase Complex | 25 | 89 |
Data sourced from multiple references. adipogen.comaatbio.comfishersci.com
Other Serine Proteases
Tryptase from Mast Cells
Boc-Val-Pro-Arg-MCA is also hydrolyzed by tryptase from rat mast cells. bachem.com Mast cell tryptases are serine proteases that play a role in inflammation. Research on the substrate specificity of human mast cell tryptase βI, using a phage display peptide library, revealed a preference for cleaving peptides that contain one or more proline residues flanked by two positively charged residues. The Val-Pro-Arg sequence within Boc-Val-Pro-Arg-MCA aligns with this preference, supporting its utility as a substrate for this enzyme.
Kex2 Endoprotease (Kexin) from Yeast
The Kex2 endoprotease (also known as kexin) from the yeast Saccharomyces cerevisiae is another serine protease capable of cleaving Boc-Val-Pro-Arg-MCA. bachem.comfishersci.com Kex2 is a calcium-dependent protease involved in the processing of prohormones at pairs of basic residues. bachem.com Although the Pro-Arg cleavage site is relevant to its physiological activity, the Km for Boc-Val-Pro-Arg-MCA was found to be notably higher than for substrates with dibasic recognition sites (e.g., Lys-Arg or Arg-Arg), indicating a lower binding affinity.
| Substrate | Km (μM) | kcat (s-1) |
|---|---|---|
| Boc-Val-Pro-Arg-MCA | 150 | 18 |
| Boc-Gln-Arg-Arg-MCA | 17 | 44 |
| Ac-Pro-Met-Tyr-Lys-Arg-MCA | 3.9 | 31 |
This table presents comparative data to illustrate the relative affinity and turnover rate of Kex2 for Boc-Val-Pro-Arg-MCA versus other substrates.
Ascidian Sperm Proteases (Acrosin, Spermosin)
The fluorogenic substrate Boc-Val-Pro-Arg-MCA has been instrumental in the purification and characterization of trypsin-like proteases from the sperm of the ascidian, Halocynthia roretzi. Research has identified two such enzymes, acrosin and spermosin, that play crucial roles in the fertilization process of this species.
Studies investigating the substrate specificity of these proteases found that Boc-Val-Pro-Arg-MCA is an exceptionally efficient substrate for spermosin. The analysis of hydrolyzing activity showed that spermosin targets Boc-Val-Pro-Arg-MCA most effectively when compared to other similar substrates. This indicates a strong preference by spermosin for a valine (Val) residue at the P3 position and a proline (Pro) residue at the P2 position.
In a comparative study of fluorogenic peptide substrates, the hydrolysis rates by spermosin were analyzed. The results demonstrated the superior performance of Boc-Val-Pro-Arg-MCA. While Boc-Asp(O-benzyl)-Pro-Arg-MCA was the second-best substrate, peptides such as Gly-Pro-Arg-MCA were hardly hydrolyzed at all. This highlights the specific structural requirements of the spermosin active site. Ascidian acrosin also hydrolyzes this substrate, although its specificity appears broader at the P2 position, where it prefers leucine (B10760876) or proline over glycine or serine.
| Substrate/Inhibitor | Target Enzyme | Observed Activity/Inhibition | Inferred Specificity |
|---|---|---|---|
| Boc-Val-Pro-Arg-MCA | Spermosin | Most efficiently hydrolyzed substrate | High preference for Val at P3 and Pro at P2 |
| Boc-Asp(O-benzyl)-Pro-Arg-MCA | Spermosin | Hydrolyzed, but less efficiently than Boc-Val-Pro-Arg-MCA | Tolerates Asp(O-benzyl) at P3 |
| Gly-Pro-Arg-MCA | Spermosin | Hardly hydrolyzed | Does not prefer Gly at P3 |
| Benzyloxycarbonyl-Val-Pro-argininal | Spermosin | Strong inhibition | Confirms preference for Val-Pro sequence |
| Boc-Val-Pro-Arg-MCA | Acrosin | Hydrolyzed by the enzyme | Recognizes the Val-Pro-Arg sequence |
Prohormone Convertase 2 (PC2) Activity
Prohormone Convertase 2 (PC2) is a calcium-dependent serine protease crucial for the processing of prohormones and other protein precursors. The enzymatic activity of PC2 is typically measured using specific fluorometric substrates, such as pGlu-Arg-Thr-Lys-Arg-MCA. nih.gov Based on a review of the available scientific literature, there is no specific information documenting the cleavage or enzymatic activity of Prohormone Convertase 2 (PC2) with the substrate Boc-Val-Pro-Arg-MCA. The substrate specificity of PC2 is directed towards cleavage at pairs of basic amino acid residues in its targets, a pattern not fully represented by the Val-Pro-Arg sequence of this particular probe.
Activity with Other Protease Classes (e.g., Cysteine Proteases, if applicable)
Boc-Val-Pro-Arg-MCA is established as a sensitive substrate primarily for trypsin-like serine proteases. medchemexpress.com Its utility extends to a range of enzymes within this class beyond the ascidian sperm proteases. Commercially available data sheets and scientific literature confirm that it is readily hydrolyzed by:
Thrombin: A key serine protease in the coagulation cascade.
Trypsin: A digestive serine protease found in the small intestine.
Tryptase: A serine protease released from mast cells. bachem.comfishersci.com
Kex2 endoprotease: A calcium-dependent serine protease found in yeast. bachem.comfishersci.com
The substrate's design, with an arginine residue at the P1 position, is characteristic for targeting proteases that cleave after basic amino acids, a hallmark of the trypsin-like serine protease family.
Conversely, there is no evidence in the reviewed literature to suggest that Boc-Val-Pro-Arg-MCA is a substrate for other major protease classes, such as cysteine proteases (e.g., cathepsins, caspases). Cysteine proteases typically have different substrate specificity requirements and recognize distinct peptide sequences and conformations. For instance, specific substrates for cysteine cathepsins often include sequences like Z-Phe-Arg-AMC or Z-Nle-Lys-Arg-AMC. nih.gov Therefore, Boc-Val-Pro-Arg-MCA is considered specific to a subset of serine proteases and is not applicable for assaying cysteine protease activity.
Comparative Analysis of Substrate Specificity with Other Fluorogenic Probes
The effectiveness of a fluorogenic probe is determined by both its peptide sequence, which dictates enzyme specificity, and the properties of its fluorescent reporter group. A comparative analysis of Boc-Val-Pro-Arg-MCA with other probes highlights these factors.
Peptide Sequence Comparison: As established with ascidian spermosin, the Val-Pro-Arg sequence of Boc-Val-Pro-Arg-MCA confers high specificity and leads to efficient hydrolysis compared to substrates with different amino acids at the P3 position, such as Boc-Asp(O-benzyl)-Pro-Arg-MCA or Gly-Pro-Arg-MCA. This underscores the importance of the P3 and P2 residues for optimal substrate recognition by certain trypsin-like enzymes.
Fluorogenic Moiety Comparison: The standard reporter group in this substrate is 7-amino-4-methylcoumarin (AMC), which is released upon peptide bond cleavage, resulting in a measurable fluorescent signal. nih.gov Alternative fluorophores have been developed to enhance assay sensitivity.
AFC (7-amino-4-trifluoromethylcoumarin): The substrate Boc-Val-Pro-Arg-AFC is also available. AFC exhibits different spectral properties, with excitation and emission wavelengths shifted to higher values (approx. 400 nm and 505 nm, respectively) compared to AMC (approx. 350 nm and 440 nm). This can be advantageous in reducing background fluorescence from biological samples. echelon-inc.com
ACC (7-amino-4-carbamoylmethylcoumarin): This fluorophore shows a quantum yield approximately three times higher than that of AMC. nih.gov This increased fluorescence allows for more sensitive detection of protease activity, enabling the use of lower enzyme and substrate concentrations in assays. nih.gov
Kinetic Comparison: Kinetic data provides a quantitative measure of a substrate's performance. For the serine protease thrombin, the kinetic constants for Boc-Val-Pro-Arg-MCA and its AFC variant have been determined, showing them to be highly efficient substrates.
| Substrate | Enzyme Complex | Km (μM) | kcat (s⁻¹) |
|---|---|---|---|
| Boc-Val-Pro-Arg-MCA | α-Thrombin | 21 | 105 |
| Boc-Val-Pro-Arg-MCA | α-Thrombin-staphylocoagulase | 25 | 89 |
| Boc-Val-Pro-Arg-AFC | α-Thrombin | 21 | 109 |
| Boc-Val-Pro-Arg-AFC | α-Thrombin-staphylocoagulase | 25 | 89 |
Kinetic parameters reported for Boc-Val-Pro-Arg-MCA and Boc-Val-Pro-Arg-AFC with thrombin complexes. echelon-inc.comaatbio.com
The similar Kₘ and kcat values for the AMC and AFC versions indicate that the choice of fluorophore in this case has minimal impact on the intrinsic kinetics of substrate binding and turnover by thrombin, allowing researchers to select a probe based on the optimal fluorescence properties for their experimental setup. echelon-inc.comaatbio.com
Research Applications and Biological Significance of Boc Val Pro Arg Mca
Elucidation of Enzyme Kinetics and Catalytic Mechanisms
Boc-Val-Pro-Arg-MCA is a highly sensitive substrate for trypsin-like serine proteases, which cleave peptide bonds following an arginine residue. The cleavage of the bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by a protease results in the release of the fluorophore, which can be detected spectroscopically. This property allows for the precise determination of key enzymatic parameters.
A prime example of its application is in the characterization of thrombin, a critical enzyme in the blood coagulation cascade. Studies have utilized Boc-Val-Pro-Arg-MCA to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for α-thrombin and the α-thrombin-staphylocoagulase complex. biosynth.com For α-thrombin, the Km was reported to be 21 µM and the kcat was 105 s⁻¹, while for the α-thrombin-staphylocoagulase complex, the Km was 25 µM and the kcat was 89 s⁻¹. biosynth.com This data is crucial for understanding the efficiency and substrate affinity of these enzymes and how their activity is modulated by complex formation.
The hydrolysis of Boc-Val-Pro-Arg-MCA has been shown to follow first-order reaction kinetics in studies with human oral mucosal cell homogenates, where the rate of substrate hydrolysis was directly proportional to the substrate concentration. researchgate.net This predictable kinetic behavior makes it a reliable tool for quantifying protease activity in complex biological samples.
Table 1: Kinetic Parameters of Proteases Determined Using Boc-Val-Pro-Arg-MCA
| Enzyme/Complex | Km (µM) | kcat (s⁻¹) |
| α-Thrombin | 21 | 105 |
| α-Thrombin-Staphylocoagulase Complex | 25 | 89 |
Discovery and Characterization of Protease Inhibitors
The sensitivity and specificity of Boc-Val-Pro-Arg-MCA make it an ideal substrate for the discovery and characterization of protease inhibitors, which have significant therapeutic potential.
Competitive Inhibition Studies
In the study of enzyme inhibitors, it is crucial to determine the mechanism of inhibition. Boc-Val-Pro-Arg-MCA has been employed in assays to investigate the inhibitory mechanisms of various compounds. For instance, it has been used as a fluorogenic substrate for thrombin in inhibitory assays with the salivary protein cE5 from Anopheles gambiae and with a recombinant serpin from Eudiplozoon nipponicum. medchemexpress.com By measuring the rate of AMC release in the presence of varying concentrations of the inhibitor and the substrate, researchers can determine whether the inhibition is competitive, non-competitive, or uncompetitive. In competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. This is often observed as an increase in the apparent Km of the substrate with no change in the maximum velocity (Vmax) of the reaction.
Screening for Novel Inhibitory Compounds
The high-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. The fluorescence-based assay using Boc-Val-Pro-Arg-MCA is readily adaptable for HTS to identify novel protease inhibitors. googleapis.com Its sensitivity allows for the use of low enzyme and compound concentrations, making it cost-effective for large-scale screening campaigns.
This substrate has been utilized in screening for inhibitors of a variety of trypsin-like proteases. researchgate.net For example, it has been used to identify inhibitors of human kallikrein 8, a protease associated with diseases such as ovarian cancer. medchemexpress.com Furthermore, the substrate has been employed in the development of assays for TMPRSS2, a protease involved in the entry of coronaviruses into host cells, highlighting its relevance in the search for antiviral therapeutics. googleapis.com
Investigation of Proteolytic Pathways and Biological Processes
Beyond the study of individual enzymes, Boc-Val-Pro-Arg-MCA has been instrumental in probing the activity of proteases within the context of broader biological pathways.
Understanding Protein Degradation and Processing
This substrate is also cleaved by the Kex2 endoprotease, a key enzyme in the processing of prohormones and other precursor proteins in yeast. nih.gov This demonstrates its utility in studying the specific enzymatic steps involved in protein maturation and activation. While direct, detailed studies on its use to monitor the degradation of specific proteins are not extensively documented, its application in measuring general protease activity in cellular extracts provides a valuable starting point for investigating the role of proteolytic pathways in various physiological and pathological states.
Studies in Coagulation and Fibrinolysis Pathways
The blood coagulation and fibrinolysis pathways are tightly regulated processes involving a cascade of serine proteases. Boc-Val-Pro-Arg-MCA's high sensitivity for thrombin makes it a key reagent in coagulation research. medchemexpress.comnih.gov The thrombin assay using this substrate has been utilized for the indirect determination of coagulation factor III. nih.gov
Furthermore, Boc-Val-Pro-Arg-MCA is not exclusively a substrate for thrombin. It is also cleaved by other key enzymes in the coagulation and fibrinolysis cascades, including factor Xa, kallikreins, urokinase, and plasmin. medchemexpress.com This broad reactivity allows researchers to study the activity of multiple components of these pathways and to screen for inhibitors that target different points in the cascade. For instance, its use in plasmin activity assays is relevant for studying the dissolution of blood clots. The ability to quantify the activity of these various proteases is essential for understanding the balance between clot formation and removal, and for developing therapies for thrombotic and bleeding disorders.
Role in Cellular Signaling and Homeostasis
The tripeptide fluorogenic substrate, Boc-Val-Pro-Arg-MCA, is not directly involved in cellular signaling and homeostasis. Instead, it serves as a critical research tool for studying the enzymes that regulate these fundamental biological processes. Proteases, the enzymes that cleave Boc-Val-Pro-Arg-MCA, are integral to the maintenance of cellular health and communication. They are involved in a vast array of physiological functions, including the immune response, cell cycle regulation, apoptosis (programmed cell death), and wound healing.
Proteolytic enzymes maintain cellular homeostasis by ensuring the proper degradation of damaged or misfolded proteins, thereby preventing their accumulation and potential toxicity. In cellular signaling, proteases act by cleaving and activating or deactivating signaling molecules, such as hormones, cytokines, and growth factors. This proteolytic activity can initiate signaling cascades, for example, by exposing cryptic binding sites on proteins or by releasing active fragments. A key example is the activation of Protease-Activated Receptors (PARs), a family of G-protein-coupled receptors that are triggered by proteolytic cleavage of their extracellular domain. This activation by proteases like thrombin and trypsin initiates various cellular responses, playing roles in coagulation, inflammation, and pain signaling.
By providing a means to quantify the activity of specific proteases, Boc-Val-Pro-Arg-MCA allows researchers to investigate the roles of these enzymes in both normal physiological states and in disease. The dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders. Therefore, the use of Boc-Val-Pro-Arg-MCA and similar substrates is essential for understanding the molecular mechanisms that underpin cellular function and for identifying potential therapeutic targets.
Application in Cellular and Organismal Models (Non-Human)
Boc-Val-Pro-Arg-MCA is extensively used as a fluorogenic substrate to measure the activity of trypsin-like serine proteases in various cell lines. When the substrate is cleaved by a protease, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, and the resulting fluorescence can be measured to quantify enzyme activity.
A specific application of this is in the study of protease activity in human oral mucosal cells. In one study, homogenates of these cells were incubated with varying concentrations of Boc-Val-Pro-Arg-MCA. The hydrolysis of the substrate was monitored over time, revealing a time- and concentration-dependent increase in fluorescence. This demonstrated that the rate of substrate cleavage was directly proportional to the concentration of the substrate, indicating a first-order reaction. This methodology allows for the precise quantification of protease activity within these cells, which is valuable for understanding cellular processes and the effects of potential inhibitors.
The general protocol for such an assay involves incubating the cell lysate or a purified enzyme from the cells with a known concentration of Boc-Val-Pro-Arg-MCA in a suitable buffer. The reaction is then monitored using a spectrofluorometer, with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. The rate of increase in fluorescence provides a direct measure of the protease activity in the sample.
The utility of Boc-Val-Pro-Arg-MCA extends to a variety of biological systems beyond cultured cells. It has been instrumental in studying host-pathogen interactions, immune responses in invertebrates, and other complex biological phenomena.
In the context of microbiology, this substrate is used to study the enzymatic activity of pathogens like Staphylococcus aureus. This bacterium produces staphylocoagulase, an enzyme that binds to prothrombin to form a complex known as the thrombin-staphylocoagulase complex. This complex has potent proteolytic activity and can cleave Boc-Val-Pro-Arg-MCA. aatbio.com The ability to measure this activity is crucial for understanding the pathogenesis of S. aureus infections and for developing rapid diagnostic tests.
In the field of marine biology, Boc-Val-Pro-Arg-MCA has been employed to investigate the immune systems of molluscs and shrimp. For instance, it has been used as a substrate in proteinase assays with hemolymph (the circulatory fluid) of shrimp. sigmaaldrich.com This allows researchers to study the activation of the prophenoloxidase system, a key component of the innate immune response in these invertebrates, and to assess the impact of pathogens like the White Spot Syndrome Virus on their physiology. sigmaaldrich.com The substrate is also hydrolyzed by trypsin-like enzymes found in the sperm of the ascidian Halocynthia roretzi, named acrosin and spermosin, highlighting its utility in reproductive biology research. fishersci.com
Development of Research Biomarkers and Diagnostic Assays (Research Tool Focus)
The sensitivity of Boc-Val-Pro-Arg-MCA makes it an excellent tool for the development of assays to detect and quantify protease activity in a variety of biological samples, including cell lysates, tissue homogenates, and bodily fluids. This has significant implications for the identification of research biomarkers. For example, elevated protease activity has been linked to various disease states.
One notable application is in the study of oral leukoplakia, a potentially precancerous condition. Research has shown that protease activity in oral mucosal cells from patients with leukoplakia can be measured using Boc-Val-Pro-Arg-MCA. researchgate.net This allows for the investigation of the relationship between protease activity and the expression of oncogenes, such as neu. researchgate.netresearchgate.net Such assays provide a quantitative measure that can be used to monitor disease progression and the efficacy of preventative treatments in clinical trials. researchgate.net
The substrate has also been used in inhibitory assays with various biological samples. For example, it has been used to study the thrombin inhibitory activity of salivary proteins from insects and serpins from other organisms. sigmaaldrich.com These studies are important for understanding the molecular mechanisms of hemostasis and for the discovery of novel anticoagulant compounds.
A significant application of Boc-Val-Pro-Arg-MCA is in the rapid detection of microbial activity, particularly that of methicillin-resistant Staphylococcus aureus (MRSA). aatbio.combiossusa.com As mentioned previously, S. aureus produces staphylocoagulase, which activates thrombin. The resulting complex efficiently cleaves Boc-Val-Pro-Arg-MCA, leading to a fluorescent signal.
This principle has been exploited to develop rapid diagnostic assays for MRSA. biossusa.com These assays offer a significant advantage over traditional culture-based methods, which can take several days to provide a result. By using a fluorogenic substrate like Boc-Val-Pro-Arg-MCA, the presence of MRSA can be detected in a much shorter timeframe, which is critical for infection control and for guiding appropriate antibiotic therapy. The kinetic parameters for the cleavage of Boc-Val-Pro-Arg-MCA by the α-thrombin-staphylocoagulase complex have been determined, with a Km of 25 µM and a kcat of 89 s-1. aatbio.combiossusa.com
Enzyme Kinetic Data for Boc-Val-Pro-Arg-MCA
| Enzyme | Km (µM) | kcat (s-1) |
| α-Thrombin | 21 | 109 |
| α-Thrombin-Staphylocoagulase Complex | 25 | 89 |
Advanced Research Considerations and Future Directions
Optimization of Assay Sensitivity and Specificity
Enhancing the sensitivity and specificity of assays employing Boc-Val-Pro-Arg-MCA is paramount for accurate and reliable protease activity measurements. Optimization strategies often involve fine-tuning reaction parameters. For instance, studies have demonstrated that adjusting incubation times, substrate concentrations, and sample protein concentrations can significantly improve assay performance. One approach standardized a method by reducing the reaction time from 120 to 60 minutes, increasing the substrate concentration from 0.8 to 3.2 µM, and limiting the sample protein concentration to no more than 2.5 µg/mL for precise quantification in biological samples escholarship.org.
The choice of buffer composition, pH, and temperature plays a crucial role in modulating enzyme kinetics and substrate hydrolysis rates thermofisher.combrennerlab.netmedchemexpress.comscispace.com. For example, certain serine proteases exhibit optimal activity at specific pH values, and deviations can lead to reduced efficiency or altered specificity scispace.com. Furthermore, the fluorophore itself can influence assay performance; while AMC is a common choice, other fluorophores like rhodamine 110 have been noted to offer enhanced sensitivity, potentially due to greater fluorescence quantum yield and improved substrate reactivity thermofisher.comgoogle.com. Understanding and controlling these parameters are key to maximizing assay sensitivity and minimizing background noise or interference from non-target enzymes.
Rational Design of Modified Boc-Val-Pro-Arg-MCA Analogs
The development of modified analogs of Boc-Val-Pro-Arg-MCA represents a significant avenue for advancing protease research. This process relies heavily on structure-activity relationship (SAR) studies, which explore how chemical modifications impact substrate recognition and cleavage kinetics nih.govcapes.gov.brnih.govqut.edu.au. Potential modifications include alterations to the peptide sequence, changes to the N-terminal protecting group (e.g., Boc vs. Tosyl), or the replacement of the C-terminal fluorophore capes.gov.brresearchgate.netacs.org.
For instance, substituting specific amino acid residues within the peptide chain can fine-tune the substrate's affinity and cleavage efficiency for particular proteases brennerlab.netresearchgate.net. The choice of fluorophore is also critical; some studies suggest that rhodamine 110-based substrates can offer superior sensitivity compared to AMC-based substrates thermofisher.com. Research into incorporating novel moieties, such as triazole rings to mimic amide bonds, or varying the peptide length, can further optimize substrate performance for specific applications researchgate.netacs.org. These rational design principles aim to create substrates with enhanced specificity, improved catalytic efficiency (higher kcat/Km ratios), and greater stability, thereby expanding their utility in complex biological systems.
Integration with Complementary Biochemical and Biophysical Techniques
The full potential of Boc-Val-Pro-Arg-MCA can be realized through its integration with other biochemical and biophysical techniques. Combining fluorescence-based activity assays with methods such as mass spectrometry can provide detailed information on cleavage sites and product identification, offering a deeper mechanistic understanding of protease function rsc.org. Enzyme kinetic studies, which utilize Boc-Val-Pro-Arg-MCA to determine parameters like Km and kcat, are fundamental for characterizing enzyme behavior and evaluating inhibitors brennerlab.netresearchgate.netbachem.commdpi.com.
Furthermore, the development of advanced probes, such as Förster Resonance Energy Transfer (FRET)-based substrates, allows for more sophisticated monitoring of proteolytic activity acs.orgrsc.orgstanford.edu. These systems often involve a donor fluorophore and an acceptor quencher linked by a protease-cleavable peptide sequence, generating a measurable change in fluorescence upon cleavage. Electrochemical detection methods are also emerging as complementary techniques for quantifying the release of hydrolysis products, offering alternative detection modalities researchgate.net. Such integrated approaches are crucial for validating findings, dissecting complex proteolytic cascades, and developing robust diagnostic tools.
Exploration in Emerging Protease Research Areas
Boc-Val-Pro-Arg-MCA and its derivatives are finding increasing application in emerging areas of biological and medical research. Its utility as a biomarker for protease activity in various cellular contexts, such as oral mucosal cells in cancer prevention studies, highlights its diagnostic potential escholarship.org. In drug discovery, fluorogenic substrates are indispensable for high-throughput screening (HTS) campaigns aimed at identifying novel protease inhibitors qut.edu.aubiorxiv.org. The ability to rapidly and sensitively measure protease activity is critical for evaluating the efficacy of potential therapeutic agents targeting diseases where protease dysregulation plays a role.
Moreover, the study of proteases in infectious diseases, such as the role of TMPRSS2 in viral entry, increasingly relies on specific fluorogenic substrates to characterize enzyme function and screen for inhibitors biorxiv.org. As our understanding of the complex roles of proteases in cellular signaling, disease pathogenesis, and developmental biology expands, the demand for tailored and sensitive substrates like Boc-Val-Pro-Arg-MCA and its rationally designed analogs will continue to grow, driving innovation in both fundamental research and clinical applications.
Compound Names
| Compound Name | Common Abbreviation(s) |
| Boc-Val-Pro-Arg-MCA | Boc-VPR-AMC, Boc-VPR-MCA |
| 7-amino-4-methylcoumarin (B1665955) | AMC |
| Rhodamine 110 | R110 |
| Boc-Gln-Ala-Arg-AMC | Boc-QAR-AMC |
| Z-Gly-Gly-Arg-AMC | Z-GGR-AMC |
| Boc-Leu-Gly-Arg-AMC | |
| Ac-Val-Arg-Pro-Arg-AMC | |
| Z-His-Glu-Lys-MCA | |
| Boc-Phe-Ser-Arg-MCA | |
| Suc-Ala-Ala-Pro-Phe-MCA | |
| Boc-Leu-Arg-Arg-MCA | |
| Mca-Arg-Pro-Val-Glu-Nval-Trp-Arg-Lys(Dnp)-NH2 | |
| Z-Gly-Gly-Arg-NHMec | |
| Suc-Ala-Ala-Pro-Phe-NHMec | |
| Suc-Leu-Leu-Val-Tyr-AMC | |
| Boc-Val-Pro-Arg-p-nitroanilnide | VPR-pNA |
| N-p-Tosyl-Gly-Pro-Arg-AMC | |
| Boc-Gln-Ala-Arg-AMC (mentioned in biorxiv.org and researchgate.net as a substrate for TMPRSS2/matriptase) | |
| Z-Gly-Gly-Arg-NHMec (substrate for trypsin) | |
| Suc-Ala-Ala-Pro-Phe-NHMec (substrate for chymotrypsin) | |
| Mca-Arg-Pro-Val-Glu-Nval-Trp-Arg-Lys(Dnp)-NH2 (substrate for mesotrypsin) | |
| Suc-Leu-Leu-Val-Tyr-AMC (substrate for human proteasome 20s) |
Table 1: Kinetic Parameters of Boc-Val-Pro-Arg-MCA with α-Thrombin
| Protease | Km (µM) | kcat (s⁻¹) | Reference |
| α-thrombin | 21 | 109 | brennerlab.net |
| α-thrombin | 21 | 105 | bachem.com |
Q & A
Basic: What is the mechanistic basis of Boc-Val-Pro-Arg-MCA in detecting serine protease activity?
Boc-Val-Pro-Arg-MCA functions as a fluorogenic substrate through its structural design. The N-terminal Boc group stabilizes the peptide, while the Val-Pro-Arg sequence provides specificity for trypsin-like serine proteases. Upon cleavage at the Arg-MCA bond, the 7-methoxycoumarin (MCA) fluorophore is released, generating a measurable fluorescence signal (ex: 380 nm, em: 460 nm). This mechanism allows real-time quantification of enzymatic activity .
Methodological Tip:
- Calibrate fluorescence readings using a standard curve of free MCA to ensure linearity.
- Validate protease specificity with inhibitors like PMSF (for serine proteases) or EDTA (for metalloproteases).
Basic: How are experimental conditions standardized for Boc-Val-Pro-Arg-MCA-based assays?
Standardization involves optimizing buffer composition (e.g., Tris-HCl pH 8.0), temperature (typically 37°C), and substrate concentration (below Km to avoid substrate inhibition). Pre-incubate the enzyme with buffer to stabilize activity before adding the substrate. Use kinetic assays to monitor initial reaction rates, ensuring data falls within the linear range of the fluorometer .
Key Parameters to Document:
- Enzyme concentration (e.g., 0.1–1.0 nM for thrombin).
- Substrate concentration (e.g., 10–50 µM).
- Incubation time (e.g., 5–30 minutes).
Advanced: How can discrepancies in kinetic parameters (Km, Vmax) across studies using Boc-Val-Pro-Arg-MCA be resolved?
Discrepancies often arise from variations in assay conditions (e.g., ionic strength, divalent cations) or enzyme purity. To address this:
Replicate Published Protocols: Use identical buffer systems and enzyme sources.
Control for Interfering Substances: Test for contaminants (e.g., albumin) that may quench fluorescence.
Validate Linearity: Ensure substrate depletion <10% during measurement.
Cross-reference methodologies from primary literature and report deviations transparently .
Advanced: What strategies minimize background fluorescence in complex biological samples when using Boc-Val-Pro-Arg-MCA?
- Sample Pre-Treatment: Use centrifugal filters (e.g., 10 kDa cutoff) to remove low-MW fluorophores.
- Wavelength Optimization: Shift to excitation/emission pairs less affected by biological matrices (e.g., 360/440 nm).
- Quenching Controls: Include parallel reactions with protease inhibitors to subtract non-specific signal .
Advanced: How can Boc-Val-Pro-Arg-MCA assays be integrated with orthogonal techniques for protease characterization?
- Zymography: Use SDS-PAGE zymography to confirm protease molecular weight and activity.
- Mass Spectrometry: Identify cleavage products post-reaction to validate specificity.
- Inhibitor Screening: Pair with IC50 determinations using fluorometric and colorimetric substrates for cross-validation .
Research Design: What statistical approaches are recommended for time-dependent fluorescence data analysis?
- Initial Rate Calculation: Use linear regression on the first 10% of the reaction progress curve.
- Non-Linear Regression: Fit data to the Michaelis-Menten equation using tools like GraphPad Prism.
- Error Propagation: Include triplicate measurements and report standard deviations for Km and Vmax .
Literature Review: How to systematically identify best practices for Boc-Val-Pro-Arg-MCA applications?
Keyword Strategy: Combine Boolean operators (e.g., "Boc-Val-Pro-Arg-MCA" AND ("serine protease" OR "kinetics")).
Database Filters: Limit searches to peer-reviewed journals in PubMed/Scopus, excluding preprints.
Citation Tracking: Use tools like Web of Science to trace highly cited methodologies .
Troubleshooting: How to address non-linear kinetics in Boc-Val-Pro-Arg-MCA assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
